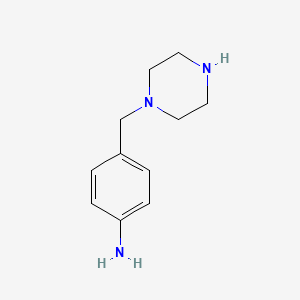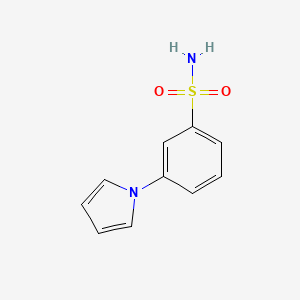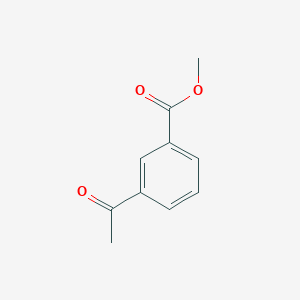
3-乙酰基苯甲酸甲酯
概述
描述
Methyl 3-acetylbenzoate is an organic compound with the molecular formula C₁₀H₁₀O₃. It is an ester derived from benzoic acid and is known for its aromatic properties. This compound is used in various chemical syntheses and has applications in different scientific fields.
科学研究应用
Methyl 3-acetylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the manufacture of fragrances, flavors, and other aromatic compounds.
安全和危害
作用机制
Target of Action
Methyl 3-acetylbenzoate is a benzene derivative
Biochemical Pathways
The biochemical pathways affected by Methyl 3-acetylbenzoate are currently unknown. It’s worth noting that esters, a group to which methyl 3-acetylbenzoate belongs, are known to participate in various biochemical reactions, including hydrolysis and trans-esterification .
Result of Action
It’s known that the compound is used as a solvent in organic chemistry
生化分析
Biochemical Properties
Methyl 3-acetylbenzoate plays a significant role in biochemical reactions, particularly in esterification and trans-esterification processes. It interacts with various enzymes, such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s involvement in metabolic pathways and its ability to act as a substrate for enzymatic reactions . Additionally, Methyl 3-acetylbenzoate can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing its solubility and reactivity in biological systems .
Cellular Effects
Methyl 3-acetylbenzoate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in lipid metabolism and energy production, leading to changes in cellular energy balance and metabolic flux . Furthermore, Methyl 3-acetylbenzoate can impact cell signaling pathways by interacting with specific receptors and enzymes, thereby affecting downstream signaling cascades and cellular responses .
Molecular Mechanism
The molecular mechanism of Methyl 3-acetylbenzoate involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through specific binding sites, leading to enzyme inhibition or activation . For example, Methyl 3-acetylbenzoate can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds and altering metabolic pathways . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-acetylbenzoate can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods . Long-term exposure to Methyl 3-acetylbenzoate in in vitro or in vivo studies has shown that it can lead to alterations in cellular metabolism and function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Methyl 3-acetylbenzoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which Methyl 3-acetylbenzoate exerts its biochemical effects without causing significant toxicity .
Metabolic Pathways
Methyl 3-acetylbenzoate is involved in various metabolic pathways, including esterification and hydrolysis reactions. It interacts with enzymes such as esterases and lipases, which catalyze the conversion of the compound into its corresponding acid and alcohol derivatives . These metabolic pathways are essential for the compound’s role in cellular metabolism and energy production. Additionally, Methyl 3-acetylbenzoate can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-acetylbenzoate can be synthesized through the esterification of 3-acetylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of methyl 3-acetylbenzoate follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Methyl 3-acetylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: 3-acetylbenzoic acid.
Reduction: 3-hydroxybenzoic acid or 3-acetylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
相似化合物的比较
Methyl benzoate: Another ester of benzoic acid, but without the acetyl group.
Ethyl 3-acetylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
3-acetylbenzoic acid: The parent acid of methyl 3-acetylbenzoate.
属性
IUPAC Name |
methyl 3-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNUIUIDKJSGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919674 | |
| Record name | Methyl 3-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21860-07-1, 915402-27-6 | |
| Record name | Benzoic acid, 3-acetyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21860-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-acetylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



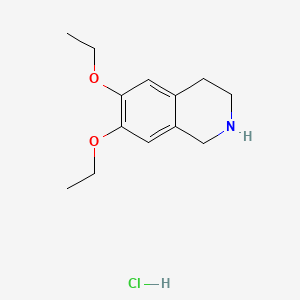




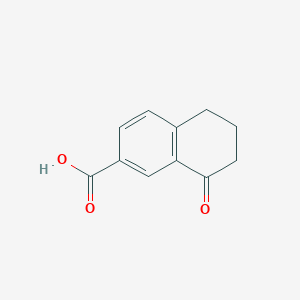

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)
![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)
